2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide
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Overview
Description
2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide is a complex organic compound with the molecular formula C14H13N3O3S and a molecular weight of 303.34 g/mol . This compound is notable for its unique structure, which includes a thiazole ring, a chromene moiety, and an amide group. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Chromene Synthesis: The chromene moiety can be synthesized via a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Amide Formation: The final step involves coupling the thiazole and chromene intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromene rings, respectively.
Scientific Research Applications
2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: While its industrial applications are limited, it is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The thiazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. The chromene moiety may interact with DNA or proteins, leading to changes in their function and activity .
Comparison with Similar Compounds
2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide can be compared to other compounds with similar structures, such as:
2-amino-4H-chromene-3-carboxamide: Lacks the thiazole ring, resulting in different chemical and biological properties.
8-methoxy-4H-chromene-3-carboxamide:
2-amino-1,3-thiazole derivatives: These compounds share the thiazole ring but differ in the rest of the structure, leading to variations in their chemical behavior and biological activities
Properties
IUPAC Name |
2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-19-10-4-2-3-8-7-9(12(15)20-11(8)10)13(18)17-14-16-5-6-21-14/h2-6H,7,15H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQZADNKRWBQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C(C2)C(=O)NC3=NC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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